molecular formula C6H11ClN2O B2502258 N'-(2-chloroethylidene)-2-methylpropanehydrazide CAS No. 730976-56-4

N'-(2-chloroethylidene)-2-methylpropanehydrazide

Cat. No.: B2502258
CAS No.: 730976-56-4
M. Wt: 162.62
InChI Key: OFFGSEAQUGLRRQ-UHFFFAOYSA-N
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Description

N’-(2-chloroethylidene)-2-methylpropanehydrazide is a chemical compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is known for its unique chemical properties and versatility in synthetic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-chloroethylidene)-2-methylpropanehydrazide typically involves the reaction of 2-chloroethylidene with 2-methylpropanehydrazide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity.

Industrial Production Methods

In industrial settings, the production of N’-(2-chloroethylidene)-2-methylpropanehydrazide is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and ensures consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, further enhances the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-(2-chloroethylidene)-2-methylpropanehydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different hydrazine derivatives.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium azide and potassium cyanide are employed in substitution reactions.

Major Products

The major products formed from these reactions include various hydrazine derivatives, oxides, and substituted compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N’-(2-chloroethylidene)-2-methylpropanehydrazide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of N’-(2-chloroethylidene)-2-methylpropanehydrazide involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites in biomolecules, leading to alterations in their structure and function. This interaction can trigger various biochemical pathways, resulting in the desired therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chloroethylidene)hydroxylamine
  • 2-chloroethylidenehydrazine
  • 2-methylpropanehydrazide

Uniqueness

N’-(2-chloroethylidene)-2-methylpropanehydrazide stands out due to its unique combination of a 2-chloroethylidene group and a 2-methylpropanehydrazide moiety. This structural feature imparts distinct chemical properties and reactivity, making it a valuable compound in various applications.

Properties

IUPAC Name

N-[(E)-2-chloroethylideneamino]-2-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClN2O/c1-5(2)6(10)9-8-4-3-7/h4-5H,3H2,1-2H3,(H,9,10)/b8-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFFGSEAQUGLRRQ-XBXARRHUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NN=CCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=O)N/N=C/CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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